molecular formula C19H23IN4O B11563708 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)

Cat. No.: B11563708
M. Wt: 450.3 g/mol
InChI Key: MQHGIQBHJHNFLY-LPYMAVHISA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide is a synthetic organic compound It is characterized by the presence of a diethylamino group, an iodo-substituted phenyl ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-[(4-iodophenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of palladium catalysts.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, while the iodo group can facilitate binding to specific proteins or enzymes. The acetohydrazide moiety may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-bromophenyl)amino]acetohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-chlorophenyl)amino]acetohydrazide

Uniqueness

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4-iodophenyl)amino]acetohydrazide is unique due to the presence of the iodo group, which can enhance its binding affinity to specific molecular targets. This makes it potentially more effective in certain applications compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C19H23IN4O

Molecular Weight

450.3 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(4-iodoanilino)acetamide

InChI

InChI=1S/C19H23IN4O/c1-3-24(4-2)18-11-5-15(6-12-18)13-22-23-19(25)14-21-17-9-7-16(20)8-10-17/h5-13,21H,3-4,14H2,1-2H3,(H,23,25)/b22-13+

InChI Key

MQHGIQBHJHNFLY-LPYMAVHISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)I

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)I

Origin of Product

United States

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